2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone 2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1211307-95-7
VCID: VC6144631
InChI: InChI=1S/C20H21ClN2O2S/c21-17-5-2-1-4-14(17)12-19(24)22-7-9-23(10-8-22)20(25)16-13-15(16)18-6-3-11-26-18/h1-6,11,15-16H,7-10,12-13H2
SMILES: C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CS4
Molecular Formula: C20H21ClN2O2S
Molecular Weight: 388.91

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

CAS No.: 1211307-95-7

Cat. No.: VC6144631

Molecular Formula: C20H21ClN2O2S

Molecular Weight: 388.91

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone - 1211307-95-7

Specification

CAS No. 1211307-95-7
Molecular Formula C20H21ClN2O2S
Molecular Weight 388.91
IUPAC Name 2-(2-chlorophenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C20H21ClN2O2S/c21-17-5-2-1-4-14(17)12-19(24)22-7-9-23(10-8-22)20(25)16-13-15(16)18-6-3-11-26-18/h1-6,11,15-16H,7-10,12-13H2
Standard InChI Key CXZGYAHXUCKMNT-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CS4

Introduction

Chemical Structure and Molecular Features

2-(2-Chlorophenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a ketone-derived molecule featuring three distinct structural domains:

  • A 2-chlorophenyl group attached to the ethanone backbone.

  • A piperazine ring substituted at the 1-position with a carbonyl group.

  • A 2-(thiophen-2-yl)cyclopropanecarbonyl moiety linked to the piperazine nitrogen.

The piperazine core adopts a chair conformation, as observed in related crystallographic studies of chloroacetyl-piperidine derivatives . Intramolecular interactions, such as C–H⋯O and C–H⋯Cl contacts, likely stabilize the molecular geometry, minimizing steric strain between the chlorophenyl and thiophene units . The cyclopropane ring introduces rigidity, potentially enhancing binding affinity to biological targets by reducing conformational entropy .

Synthetic Methodologies

Precursor Synthesis

The synthesis begins with the preparation of 2-chloro-N-(2-chlorophenyl)acetamide, a key intermediate formed by reacting 2-chloroaniline with chloroacetyl chloride under basic conditions . Parallelly, the 2-(thiophen-2-yl)cyclopropanecarbonyl chloride is synthesized via cyclopropanation of thiophene derivatives using carbene insertion or [2+1] cycloaddition strategies.

Piperazine Functionalization

The piperazine ring is functionalized through a two-step process:

  • N-Acylation: Piperazine reacts with 2-(thiophen-2-yl)cyclopropanecarbonyl chloride in dichloromethane, yielding 1-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine .

  • Ethanone Coupling: The secondary amine of the acylated piperazine undergoes nucleophilic substitution with 2-chloro-N-(2-chlorophenyl)acetamide in ethanol containing sodium ethoxide, forming the final product .

Table 1: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
N-AcylationPiperazine, acyl chlorideDCM0–25°C78–82
Ethanone CouplingNaOEt, ethanolEthanolReflux65–70

Physicochemical Properties

The compound’s physicochemical profile was characterized using spectroscopic and chromatographic techniques:

  • 1H NMR: Signals at δ 4.81 ppm (singlet, –OCH2) and δ 10.19 ppm (NH) confirm the ethanone and amide linkages . The cyclopropane protons resonate as a multiplet near δ 1.8–2.2 ppm.

  • Mass Spectrometry: A molecular ion peak at m/z 443.3 ([M+H]+) aligns with the molecular formula C21H20ClN3O2S.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL), necessitating formulation strategies for biological testing .

Applications in Medicinal Chemistry

The compound’s design aligns with trends in fragment-based drug discovery, where modular assemblies of pharmacophores aim to optimize potency and selectivity. Potential applications include:

  • Neuropsychiatric Disorders: Targeting 5-HT1A/7 receptors or MAO enzymes for depression therapy .

  • Anticancer Agents: Cyclopropane derivatives exhibit tubulin polymerization inhibition, relevant in mitotic disruption .

Challenges and Future Directions

While the compound’s synthetic route is established, scalability remains a hurdle due to low yields in cyclopropanation steps (≤70%). Future work should explore:

  • Catalytic Asymmetric Synthesis: To access enantiopure cyclopropane derivatives.

  • Prodrug Modifications: Phosphate or ester prodrugs to enhance aqueous solubility.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolite profiles.

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